N4-cyclohexyl-N2-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
Preparation Methods
The synthesis of N4-cyclohexyl-N2-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine involves several steps, including the formation of the pyrimidine ring and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N4-cyclohexyl-N2-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N4-cyclohexyl-N2-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential to treat various types of cancer by inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N4-cyclohexyl-N2-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine involves the inhibition of TTK kinase, a dual-specificity kinase that plays a critical role in the activation of the mitotic checkpoint. By suppressing TTK kinase, this compound can prevent the proper segregation of chromosomes during mitosis, leading to mitotic arrest and apoptosis of cancer cells .
Comparison with Similar Compounds
N4-cyclohexyl-N2-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine can be compared with other heteroaryl derivatives that also target kinases involved in cancer cell proliferation. Similar compounds include:
Taxanes: These compounds stabilize microtubules and prevent their disassembly, leading to mitotic arrest.
Vinca Alkaloids: These compounds destabilize microtubules and inhibit their formation, also leading to mitotic arrest.
The uniqueness of this compound lies in its specific inhibition of TTK kinase, which makes it a promising candidate for the development of new cancer therapies .
Properties
Molecular Formula |
C15H26N6O2 |
---|---|
Molecular Weight |
322.41 g/mol |
IUPAC Name |
4-N-cyclohexyl-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H26N6O2/c1-10(2)8-9-17-15-19-13(16)12(21(22)23)14(20-15)18-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H4,16,17,18,19,20) |
InChI Key |
LKOYRMZRFRTGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N |
solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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